2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

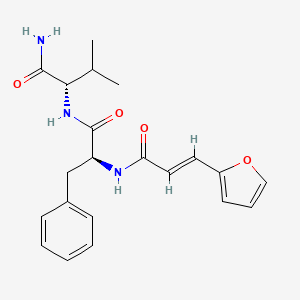

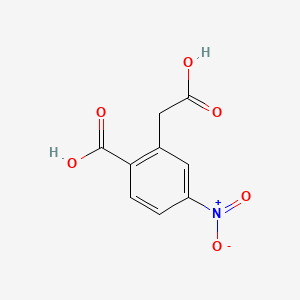

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate . It is an oligosaccharide that contains a glucose molecule with four acetyl groups at the 2 position .

Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described in detail, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis

The molecular formula of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is C17H22O10 . Its molecular weight is 386.35 g/mol .Chemical Reactions Analysis

The primary alcoholyses of this compound proceed by an SN1 mechanism . An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor . An SN2 mechanism is suggested for the secondary alcoholyses .Physical And Chemical Properties Analysis

The melting point of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is 114-117 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Properties :

- It's used as a raw material in synthesizing bioactive agents. A practical method for its synthesis involving β-d-glucose pentaacetate and allyl alcohol has been developed, which is efficient, safe, and cost-effective for large-scale preparation (Yuasa & Yuasa, 2004).

- It plays a role in polymerization processes, particularly in creating chiral π-conjugated polymers. Its polymerization with transition metal catalysts yields polymers with significant electrical conductivity (Gal et al., 2005).

Application in Carbohydrate Chemistry :

- It's instrumental in the synthesis of thiosaccharides, a class of compounds with potential biological significance. A methodology using 2-propynyl beta-d-glucopyranoside tetraacetate has been developed for creating thiodisaccharides (Aversa et al., 2005).

- It's used in the synthesis of fluorine-containing natural compounds and their analogues, which have applications in various biochemical processes (Lin et al., 1990).

Biochemical Applications :

- The compound has found use in the synthesis of acetal-α-glucosides, which are significant as enzyme inhibitors and cytostatics in cancer treatment (Tietze et al., 1987).

- It is a key component in the creation of various N-gluconyl derivatives of diosgenyl 2-amino-2-deoxy-D-glucopyranoside, which are explored for their biochemical applications (Norkowska et al., 2014).

Role in Glycochemistry :

- Its derivatives are used in the preparation of phenylpropenoid β-d-glucopyranoside congeners, which have potential applications in glycochemistry and pharmacology (Kishida & Akita, 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455607 |

Source

|

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | |

CAS RN |

34272-02-1 |

Source

|

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)

![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)

![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)